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molecular formula C5H12N2O3S B8511026 N-(n-butyl)sulfonylurea

N-(n-butyl)sulfonylurea

Cat. No. B8511026
M. Wt: 180.23 g/mol
InChI Key: BKMYCYCJQUNQBL-UHFFFAOYSA-N
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Patent
US04454335

Procedure details

Following the procedure of Example 1, ethyl o-aminosulfonylbenzeneacetate was reacted with n-butyl isocyanate to form the N-(n-butyl)sulfonylurea derivative; m.p. 140°-142°.
Name
ethyl o-aminosulfonylbenzeneacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][S:2]([C:5]1[CH:10]=[CH:9][CH:8]=CC=1CC(OCC)=O)(=[O:4])=[O:3].C([N:21]=[C:22]=[O:23])CCC>>[CH2:5]([S:2]([NH:1][C:22]([NH2:21])=[O:23])(=[O:3])=[O:4])[CH2:10][CH2:9][CH3:8]

Inputs

Step One
Name
ethyl o-aminosulfonylbenzeneacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NS(=O)(=O)C1=C(C=CC=C1)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)S(=O)(=O)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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